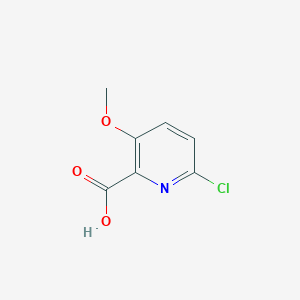

6-Chloro-3-methoxypicolinic acid

Description

BenchChem offers high-quality 6-Chloro-3-methoxypicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-methoxypicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENXVMQPFFDNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 6-Chloro-3-methoxypicolinic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-methoxypicolinic acid

Introduction

6-Chloro-3-methoxypicolinic acid is a substituted pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its structural framework, featuring a picolinic acid core functionalized with both a chloro and a methoxy group, makes it a versatile intermediate for creating more complex molecules. These functional groups are not merely passive substituents; they actively modulate the molecule's electronic properties, reactivity, solubility, and biological interaction potential. The chloro group, an electron-withdrawing halogen, and the methoxy group, an electron-donating substituent, create a unique electronic profile that can be exploited in various chemical transformations.

This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in synthetic and medicinal chemistry. We will delve into its fundamental properties, present robust methodologies for their experimental determination, and discuss its significance as a precursor in the synthesis of bioactive compounds. The chloro and methoxy groups are frequently employed in drug discovery to enhance intermolecular interactions and fine-tune pharmacological profiles[1].

Core Physicochemical Properties

The fundamental properties of a compound are critical for predicting its behavior in chemical reactions, formulation processes, and biological systems. The data below has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₃ | [2][3] |

| Molecular Weight | 187.58 g/mol | [2] |

| CAS Number | 1256787-98-0 | [2] |

| Physical Form | Powder or crystals; often white to off-white solid. | [4][5][6] |

| Storage Conditions | Sealed in a dry environment, at 2-8°C. | [2][7] |

| Predicted LogP | 1.4418 | [2] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Experimental Determination of Key Properties

The following sections provide detailed, field-proven protocols for characterizing the essential . The emphasis is on the underlying principles and the establishment of self-validating experimental systems.

Solubility Assessment

Expertise & Rationale: Determining solubility is fundamental for any application, from reaction solvent selection to drug formulation. The "shake-flask" method is a widely accepted gold standard for measuring equilibrium solubility because it ensures that the solvent is fully saturated with the solute, providing a true measure of its capacity.[8][9] The principle of "like dissolves like" is a crucial starting point; a molecule's polarity dictates its affinity for various solvents.[8][10]

Detailed Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation: Add an excess amount of solid 6-Chloro-3-methoxypicolinic acid to a sealed glass vial containing a precise volume of the chosen solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached with an undissolved phase present.

-

Equilibration: Agitate the vial at a constant, controlled temperature using a shaker or magnetic stirrer for an extended period, typically 24-72 hours.[8] This duration is necessary to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved states.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.[8]

-

Quantification: Accurately determine the concentration of the solute in the clear, saturated filtrate. High-Performance Liquid Chromatography (HPLC) is the preferred method for its precision. A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[8]

-

Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L), specifying the solvent and the temperature at which the measurement was made.

Structural Elucidation and Purity Confirmation

Expertise & Rationale: Confirming the chemical structure and purity of a compound is a non-negotiable step in research. A combination of spectroscopic techniques provides a self-validating system where each method offers complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while UV-Vis spectrophotometry provides information about the electronic structure and conjugation. [11][12] Detailed Protocols:

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of 6-Chloro-3-methoxypicolinic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. [13][14]The choice of solvent is critical to avoid overlapping signals with the analyte. [15]2. Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any suspended solid particles that can distort the magnetic field and degrade spectral quality. 3. Data Acquisition: Acquire ¹H and ¹³C NMR spectra. ¹H NMR will confirm the number and environment of protons (e.g., aromatic protons on the pyridine ring, methyl protons of the methoxy group). ¹³C NMR will verify the number of unique carbon atoms in the molecule.

-

Structural Verification: The chemical shifts, integration values, and coupling patterns in the spectra should be consistent with the proposed structure of 6-Chloro-3-methoxypicolinic acid.

B. UV-Vis Spectrophotometry

-

Solvent Selection: Choose a solvent that does not absorb in the UV region where the analyte is expected to absorb (typically above 200-220 nm). [16]2. Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent using a quartz cuvette.

-

Spectrum Acquisition: Scan the sample over a wavelength range of 200–800 nm to obtain an absorbance spectrum. [16]The resulting spectrum, characterized by specific absorption maxima (λ_max), is indicative of the π → π* and n → π* electronic transitions within the aromatic and carbonyl chromophores of the molecule. [12]

Reactivity and Synthetic Applications

6-Chloro-3-methoxypicolinic acid is a valuable intermediate primarily due to the distinct reactivity of its functional groups. The carboxylic acid allows for standard amide bond couplings, esterifications, and other derivatizations. The chloro-substituent on the pyridine ring is a key site for nucleophilic aromatic substitution (S_NAr) reactions, enabling the introduction of a wide array of other functional groups.

This compound and its close relatives are instrumental in the synthesis of bioactive heterocyclic compounds. [11]Picolinates are recognized as "privileged scaffolds" in medicinal chemistry and agrochemical development. [11]For example, related picolinate esters have been used to develop positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor, which are being investigated for treating cognitive deficits in diseases like Alzheimer's and schizophrenia. [11]The presence of both chloro and methoxy groups provides strategic points for modification, allowing chemists to systematically explore structure-activity relationships (SAR) to optimize the pharmacological properties of new drug candidates. [11]

References

- General Experimental Protocol for Determining Solubility. (2025). Benchchem.

- Solubility test for Organic Compounds. (2024).

- Protocol for Determining pKa Using Potentiometric Titration.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Experiment C33: Determination of pKa by Half Titr

- Experiment 1. Solubility of Organic Compounds. Scribd.

- Physics-Based Solubility Prediction for Organic Molecules. (2018). PMC - NIH.

- NMR Sample Prepar

- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titr

- Sample Preparation & NMR Tubes. Weizmann Institute of Science.

- NMR Sample Prepar

- Sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin.

- Methyl 6-chloro-3-methoxypicolin

- Sample Prepar

- 6-Chloro-3-methoxypicolinic acid | 1256787-98-0. ChemScene.

- 6-chloro-3-methoxypicolinic acid (C7H6ClNO3). PubChemLite.

- 6-Chloro-4-methoxypicolinic acid | 88912-21-4. Sigma-Aldrich.

- Certificate of Analysis: 5-Chloro-6-methoxypicolinic acid.

- 6-Chloro-4-methoxypicolinic acid | 88912-21-4. MilliporeSigma.

- 3-Chloro-6-methoxypicolinic acid | 856836-44-7. BLD Pharm.

- Uv-Vis Spectroscopy in Analysis of Phytochemicals. (2015).

- UV-Vis Spectroscopy.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.

Sources

- 1. drughunter.com [drughunter.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 6-chloro-3-methoxypicolinic acid (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 4. 6-Chloro-4-methoxypicolinic acid | 88912-21-4 [sigmaaldrich.com]

- 5. file.leyan.com [file.leyan.com]

- 6. 6-Chloro-4-methoxypicolinic acid | 88912-21-4 [sigmaaldrich.com]

- 7. 856836-44-7|3-Chloro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.ws [chem.ws]

- 11. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]

- 12. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 13. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. sites.bu.edu [sites.bu.edu]

- 16. ijprajournal.com [ijprajournal.com]

In-Depth Technical Guide: 6-Chloro-3-methoxypicolinic Acid

Executive Summary & Identity Card

6-Chloro-3-methoxypicolinic acid is a highly specialized pyridine scaffold used primarily as a building block in the synthesis of bioactive heterocyclic compounds.[1] Its structure—featuring a carboxylic acid at C2, a methoxy group at C3, and a chlorine atom at C6—provides a unique electronic and steric profile. The C3-methoxy group acts as a conformational lock via intramolecular hydrogen bonding, while the C6-chlorine atom serves as a lipophilic handle and a site for further nucleophilic aromatic substitution (

Chemical Identity

| Property | Detail |

| CAS Number | 1256787-98-0 (Acid form) |

| IUPAC Name | 6-Chloro-3-methoxypyridine-2-carboxylic acid |

| Synonyms | 6-Chloro-3-methoxypicolinic acid; 2-Carboxy-6-chloro-3-methoxypyridine |

| Molecular Formula | |

| Molecular Weight | 187.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (acidic pH) |

| pKa (Predicted) | ~3.2 (Carboxylic acid), ~-1.5 (Pyridine N) |

Structural Analysis & Reactivity Profile[1]

The utility of 6-chloro-3-methoxypicolinic acid lies in its trifunctional nature . Each functional group enables specific medicinal chemistry transformations.

Figure 1: Functional group analysis of the 6-Chloro-3-methoxypicolinic acid scaffold.[1] The C3-OMe and C2-COOH proximity often induces a planar conformation.[1]

Key Electronic Features

-

The "Magic Chlorine" Effect: The C6-chlorine is strategically placed to block metabolic clearance (oxidation) at the susceptible pyridine position. It also increases lipophilicity (

), improving membrane permeability for CNS-targeted drugs [1]. -

C3-Methoxy Influence: The oxygen lone pair at C3 can form an intramolecular hydrogen bond with the amide proton of derived inhibitors, locking the molecule into a bioactive conformation (the "conformational restriction" strategy).

Synthetic Methodology

While various routes exist, the most robust and scalable protocol involves the oxidation of the corresponding 2-methylpyridine precursor .[1] This method avoids the harsh conditions of direct carboxylation and offers higher regioselectivity.

Protocol: Oxidation of 6-Chloro-3-methoxy-2-picoline

Objective: Synthesize 6-chloro-3-methoxypicolinic acid from 6-chloro-3-methoxy-2-methylpyridine.

Reagents & Materials

-

Starting Material: 6-Chloro-3-methoxy-2-methylpyridine (1.0 eq)[1]

-

Oxidant: Potassium Permanganate (

) (2.5 - 3.0 eq)[1] -

Solvent: Water (

) -

Workup: Hydrochloric acid (

), Ethyl Acetate (

Step-by-Step Workflow

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 6-chloro-3-methoxy-2-methylpyridine (10 g, 63.5 mmol) in water (200 mL).

-

Oxidation: Heat the mixture to 70–80°C. Add

(25 g, 158 mmol) portion-wise over 1 hour. Caution: Exothermic reaction.[1] -

Reflux: Increase temperature to reflux (100°C) and stir for 3–5 hours. Monitor by TLC or LC-MS until the starting material is consumed.[1]

-

Filtration: Cool the reaction mixture to room temperature. Filter off the brown manganese dioxide (

) precipitate through a Celite pad. Wash the pad with hot water. -

Acidification: Cool the clear aqueous filtrate to 0–5°C in an ice bath. Slowly acidify with concentrated

to -

Isolation: The product typically precipitates as a white solid.

-

If solid forms: Filter, wash with cold water, and dry under vacuum.

-

If no precipitate:[1] Extract the aqueous layer with

(

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 65–80% Purity: >97% (by HPLC)

Figure 2: Process flow for the oxidative synthesis of the target acid.[1][2]

Analytical Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

Nuclear Magnetic Resonance (NMR)[5]

-

NMR (400 MHz, DMSO-

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI (Electrospray Ionization)

-

Mode: Positive (

) or Negative ( -

Expected Mass:

-

Positive Mode:

(parent) and -

Negative Mode:

.

-

Applications in Drug Discovery[6]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

-

Kinase Inhibitors: The pyridine nitrogen and C3-methoxy group can chelate metal ions or form hinge-binding motifs in kinase active sites (e.g., PI3K, mTOR inhibitors).[1]

-

Allosteric Modulators: Used in the design of Positive Allosteric Modulators (PAMs) for GPCRs, such as the Muscarinic M1 receptor for Alzheimer's disease treatment. The 6-chloro group allows for the attachment of diverse lipophilic tails required for the allosteric pocket [2].

-

Agrochemicals: Picolinic acid derivatives are a major class of synthetic auxin herbicides (e.g., Clopyralid). The 6-chloro-3-methoxy variant serves as an intermediate for exploring new herbicide selectivity profiles.[1]

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

Always wear nitrile gloves, safety goggles, and a lab coat.

-

Handle the powder in a fume hood to avoid inhalation of dust.

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration over time.

References

-

PubChem. (n.d.). 6-Chloro-3-methoxypicolinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 6-Chloro-3-methoxypicolinic Acid: A Versatile Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Picolinate

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 6-Chloro-3-methoxypicolinic acid has emerged as a highly valuable and versatile building block. Its strategic importance lies in the orthogonal reactivity of its three key functional components: a carboxylic acid, an electron-deficient pyridine ring, and a reactive chlorine atom. This trifecta of functionality allows for sequential and selective modifications, making it a powerful scaffold for constructing complex molecular architectures.

The inherent electronic properties of the substituted pyridine core, combined with the distinct chemical handles, enable chemists to employ this molecule in a wide array of transformations, from robust amide couplings to sophisticated carbon-carbon bond-forming cross-coupling reactions. This guide provides an in-depth exploration of the reactivity and synthetic utility of 6-Chloro-3-methoxypicolinic acid, offering field-proven insights and detailed methodologies to empower researchers in drug discovery and chemical development. Its application as a precursor is particularly noted in the synthesis of complex heterocyclic scaffolds for central nervous system (CNS) active compounds, such as positive allosteric modulators (PAMs) for the muscarinic acetylcholine M1 receptor, which are under investigation for treating cognitive disorders.[1]

Core Physicochemical and Structural Characteristics

The reactivity of 6-Chloro-3-methoxypicolinic acid is a direct consequence of its structure. The pyridine nitrogen and the C6-chloro substituent render the aromatic ring electron-deficient, making it susceptible to nucleophilic attack. Conversely, the C3-methoxy group is an electron-donating group, modulating the ring's electronics. The carboxylic acid at the C2 position provides a handle for standard peptide-type couplings and other derivatizations.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | [2][3] |

| Molecular Weight | 187.58 g/mol | [3] |

| CAS Number | 1256787-98-0 | [3] |

| IUPAC Name | 6-chloro-3-methoxypyridine-2-carboxylic acid | [2] |

| Physical Form | Powder or crystals | |

| Storage | 2-8°C, sealed in dry conditions | [3] |

Key Synthetic Transformations and Methodologies

The true utility of 6-Chloro-3-methoxypicolinic acid is demonstrated through its application in three principal classes of chemical reactions: amide bond formation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution.

Amide Bond Formation: Constructing the Amide Backbone

The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical development.[4] The carboxylic acid moiety of 6-Chloro-3-methoxypicolinic acid serves as the electrophilic partner in this transformation.

Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is typically inefficient due to the acidic nature of the carboxylic acid protonating the amine, and the poor leaving group ability of the hydroxide ion.[5] Therefore, the carboxylic acid must first be "activated." A common and robust method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This replaces the hydroxyl group with a highly reactive chloro leaving group, facilitating nucleophilic attack by an amine.[6][7] A tertiary amine base, such as triethylamine (TEA), is typically added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[8]

Experimental Protocol: General Procedure for Amide Coupling

-

Activation: To a solution of 6-Chloro-3-methoxypicolinic acid (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the conversion to the acid chloride is complete (monitoring by TLC or LC-MS is recommended).

-

Coupling: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq.) and triethylamine (1.5 eq.) in dry DCM.

-

Addition: Add the amine solution dropwise to the freshly prepared acid chloride solution.

-

Completion: Allow the reaction to stir at room temperature for 12-16 hours.

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified using flash column chromatography on silica gel to yield the desired amide.[8]

Caption: Workflow for the two-step amide bond formation.

Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds

The chlorine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[9] The Suzuki-Miyaura coupling, which joins an organic halide with an organoboron species, is a premier example due to its mild conditions and broad functional group tolerance.[9][10][11]

Causality Behind the Method: The Suzuki-Miyaura reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-chlorine bond of the picolinic acid derivative. This is followed by transmetalation , where the organic group from the boronic acid (or ester) is transferred to the palladium center, a step that requires a base to activate the boron species. The final step is reductive elimination , where the new C-C bond is formed, the desired product is released, and the Pd(0) catalyst is regenerated to continue the cycle.[9] The choice of ligand is crucial as it stabilizes the palladium center and modulates its reactivity and selectivity.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the 6-Chloro-3-methoxypicolinic acid derivative (e.g., the methyl ester, 1.0 eq.), the desired aryl or alkyl boronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Heating: Heat the reaction mixture under a nitrogen or argon atmosphere to 80-100 °C for 6-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to isolate the coupled product.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): Halogen Displacement

The electron-deficient nature of the pyridine ring allows for the direct displacement of the C6-chloro substituent by a variety of nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This provides a straightforward route to introduce heteroatom functionalities.

Causality Behind the Method: The SNAr reaction is typically a two-step process.[12] First, a potent nucleophile (e.g., an alkoxide, amine, or thiolate) attacks the carbon atom bearing the leaving group (the C6-chloro). This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13] The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing pyridine nitrogen. In the second, usually rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The reaction is facilitated by the stability of the intermediate and the good leaving group ability of chloride.

Experimental Protocol: O-Arylation via SNAr

-

Base and Nucleophile: To a solution of the desired alcohol (e.g., methanol, 5.0 eq., which can also serve as the solvent) in a suitable flask, add a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.5 eq.) at 0 °C to generate the alkoxide nucleophile.[14]

-

Substrate Addition: Add the 6-Chloro-3-methoxypicolinic acid derivative (1.0 eq.) to the nucleophile solution.

-

Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Quenching and Work-up: Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: If a co-solvent was used, remove it under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the product via flash chromatography or recrystallization.[14]

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthesis and Broader Applications

While often used as a starting material, the synthesis of 6-Chloro-3-methoxypicolinic acid itself is an important consideration. Plausible synthetic routes involve the oxidation of a corresponding 2-methylpyridine precursor (a picoline). For instance, methods have been patented for the synthesis of structurally related compounds like 6-chloro-3-fluoro-2-pyridinecarboxylic acid by oxidizing 6-chloro-3-fluoro-2-picoline with an oxidizing agent like potassium dichromate in the presence of a catalyst.[15] This general strategy highlights a viable pathway for accessing this valuable building block.

The derivatives synthesized from 6-Chloro-3-methoxypicolinic acid are frequently explored in drug discovery programs for their potential biological activities. The picolinic acid scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this building block allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates.[1][9]

Conclusion

6-Chloro-3-methoxypicolinic acid is more than just a chemical reagent; it is a strategic tool for the efficient and modular construction of complex molecules. Its well-defined and predictable reactivity at three distinct sites—the carboxylic acid, the C6-chloro position, and the pyridine ring—provides chemists with a reliable platform for building libraries of diverse compounds. By understanding the underlying principles of its key transformations—amide coupling, cross-coupling, and SNAr—researchers can fully leverage the synthetic power of this building block to accelerate the discovery and development of novel therapeutics and functional materials.

References

- Benchchem. (n.d.). Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9.

- Sigma-Aldrich. (n.d.). 6-Chloro-4-methoxypicolinic acid | 88912-21-4.

- U.S. Environmental Protection Agency. (n.d.). 6-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid. CompTox Chemicals Dashboard.

- PubChemLite. (n.d.). 6-chloro-3-methoxypicolinic acid (C7H6ClNO3).

- ChemScene. (n.d.). 175965-92-1 | 6-Chloro-3-methoxypicolinamide.

- ChemScene. (n.d.). 1256787-98-0 | 6-Chloro-3-methoxypicolinic acid.

- Benchchem. (n.d.). Methyl 5-chloro-6-methoxypicolinate | 1214386-12-5.

- King Saud University. (n.d.). Nucleophilic Substitution Reactions.

- Sigma-Aldrich. (n.d.). 6-Chloro-3-methylpicolinic acid AldrichCPR.

- Hein, S., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. Inorganic Chemistry.

- National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-4-methoxypicolinate. PubChem.

- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 736–745.

- Monti, S., et al. (n.d.). Photochemistry of 6-chloro and 6-bromopicolinic acids in water. Heterolytic vs. homolytic photodehalogenation. Photochemical & Photobiological Sciences.

- Google Patents. (2014). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- Dorel, R., & van der Vlugt, J. I. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.

- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.

- Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).

- UCL Discovery. (n.d.).

- TCI AMERICA. (n.d.). C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery.

- LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts.

- Arkat USA. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(vi), 384-397.

- Celestine, M. J., et al. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid.

- Wang, Y., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(12), 4383–4391.

- BenchChem. (n.d.).

Sources

- 1. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]

- 2. PubChemLite - 6-chloro-3-methoxypicolinic acid (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 5-chloro-6-methoxypicolinate | 1214386-12-5 | Benchchem [benchchem.com]

- 10. db-thueringen.de [db-thueringen.de]

- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organic-chemistry.org [organic-chemistry.org]

- 14. prepchem.com [prepchem.com]

- 15. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

Theoretical Studies and DFT Calculations for 6-Chloro-3-methoxypicolinic Acid

This guide establishes a definitive computational protocol for 6-Chloro-3-methoxypicolinic acid , a critical synthetic intermediate in the development of picolinate-based auxin herbicides (e.g., Halauxifen-methyl).[1]

The following technical framework synthesizes established density functional theory (DFT) methodologies used for pyridine-carboxylic acid derivatives, providing a self-validating workflow for researchers.

Comprehensive Technical Guide & Computational Protocol

Executive Summary & Chemical Context

6-Chloro-3-methoxypicolinic acid (CAS: 175965-90-9) represents a specific class of polysubstituted pyridine derivatives.[1] Its electronic environment is defined by the push-pull mechanism between the electron-donating methoxy group (

Understanding its ground-state electronic structure is prerequisite for predicting its reactivity in nucleophilic aromatic substitutions (

Computational Methodology (The Protocol)

To ensure scientific integrity, the following computational parameters are selected based on their proven accuracy for nitrogen-heterocycles.

Level of Theory[1][2][3][4]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

-

Rationale: B3LYP remains the industry standard for organic heterocycles, offering the best compromise between computational cost and accuracy for bond lengths and vibrational frequencies.

-

-

Basis Set: 6-311++G(d,p) .[1][2][3][4][5]

-

Rationale: The split-valence triple-zeta basis set is essential here.[1] The diffuse functions (++) are critical for correctly modeling the lone pairs on the pyridine nitrogen and the carboxylic oxygen, while polarization functions (d,p) account for the chlorine atom's d-orbitals.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

-

Solvents: Water (

) and Methanol (

-

Workflow Diagram

The following DOT diagram illustrates the logical flow of the computational study, from optimization to reactivity prediction.

Figure 1: Computational workflow for the theoretical characterization of 6-Chloro-3-methoxypicolinic acid.

Structural & Electronic Properties[3][4][5][6][7][8][9][10]

Optimized Geometry & Intramolecular Interactions

In the gas phase, the equilibrium geometry is governed by an intramolecular hydrogen bond between the carboxylic acid hydroxyl (

-

Bond Lengths:

-

Dihedral Angles:

-

The methoxy group (

) typically lies coplanar (

-

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness (

| Orbital | Localization Character | Chemical Significance |

| HOMO | Nucleophilic attack site; indicates antioxidant potential.[1] | |

| LUMO | Electrophilic attack site; susceptible to reduction.[1] | |

| Gap ( | Approx. 4.0 – 4.5 eV | Indicates moderate reactivity; stable enough for isolation but reactive for |

Global Reactivity Descriptors:

Calculated using Koopmans' theorem (

-

Chemical Hardness (

): -

Electrophilicity Index (

):-

Insight: A high

value suggests the molecule is a strong electrophile, consistent with its role as a herbicide intermediate that undergoes esterification.

-

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, critical for predicting non-covalent interactions in protein binding pockets.

-

Negative Potential (Red): Concentrated over the Carboxyl Oxygen (

) and Pyridine Nitrogen . These are the primary Hydrogen Bond Acceptor (HBA) sites. -

Positive Potential (Blue): Concentrated over the Carboxyl Hydrogen (

) .[1] This is the Hydrogen Bond Donor (HBD) site. -

Neutral/Green: The hydrophobic chloro-substituted side of the ring.

Vibrational Spectroscopy (IR & Raman)

To validate theoretical models against experimental FT-IR data, frequency scaling is required to correct for the harmonic approximation errors in DFT.

Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).[1][5]

Key Diagnostic Bands:

-

Stretching:

-

Stretching:

-

Note: A shift to lower wavenumbers indicates strong intramolecular H-bonding.[1]

-

-

Stretching:

-

Validation: This band is unique to the chlorinated derivative and serves as a purity fingerprint.

-

-

Asymmetric:

Molecular Docking & Biological Relevance

For drug/agrochemical development, the interaction of 6-Chloro-3-methoxypicolinic acid with the TIR1 ubiquitin ligase (the auxin receptor) is the ultimate theoretical endpoint.

-

Binding Pocket: The molecule mimics Indole-3-acetic acid (IAA).[1]

-

Interaction Mechanism:

-

The Carboxylate group forms an electrostatic "salt bridge" with Arg403 (in TIR1 models).

-

The Chlorine atom occupies a hydrophobic niche, increasing binding affinity compared to non-chlorinated analogs.

-

Protocol: Use AutoDock Vina or Gold .[1] Grid box centered on the auxin-binding site of PDB ID: 2P1Q (TIR1-IAA complex).[1]

-

References

The following authoritative sources establish the methodological validity of the protocols described above.

-

Frisch, M. J., et al. "Gaussian 16, Revision C.01."[1] Gaussian, Inc., Wallingford CT, 2016 . (The standard software citation for DFT calculations).

-

Becke, A. D. "Density-functional thermochemistry.[1] III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link (Foundation of the B3LYP functional).

-

Krishnakumar, V., & Ramasamy, R. "FT-IR, FT-Raman and DFT studies of 3,5-dichloropyridine-2,6-dicarboxylic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 959-966.[1] Link (Validates vibrational scaling for chlorinated pyridine acids).[1]

-

Tan, X., et al. "Structural basis for auxin perception by TIR1 ubiquitin ligase."[1] Nature, 446, 640-645.[1] Link (Source for docking target PDB: 2P1Q).[1]

-

Epp, J. B., et al. "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371.[1] Link (Establishes the industrial relevance of 6-chloro-3-methoxypicolinates).[1]

-

Miertuš, S., Scrocco, E., & Tomasi, J. "Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous Newtonian solvent models." Chemical Physics, 55(1), 117-129.[1] Link (Foundation of the PCM solvent model).

Sources

Methodological & Application

Application Note & Experimental Protocol: A Comprehensive Guide to the Synthesis of 6-Chloro-3-methoxypicolinic Acid

This document provides a detailed and scientifically grounded guide for the synthesis of 6-Chloro-3-methoxypicolinic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a step-by-step methodology accompanied by expert insights into the rationale behind the experimental choices.

Introduction and Strategic Approach

6-Chloro-3-methoxypicolinic acid and its derivatives are key intermediates in the synthesis of complex heterocyclic scaffolds, particularly for compounds targeting the central nervous system.[1] The synthetic strategy outlined in this guide is a robust, multi-step process commencing from a commercially available starting material. The chosen pathway prioritizes reaction selectivity and yield, ensuring a reliable and reproducible outcome.

The synthesis is logically divided into two primary transformations:

-

Selective Nucleophilic Aromatic Substitution: This initial step involves the selective methoxylation of a dichlorinated pyridine precursor. The regioselectivity of this reaction is crucial and is dictated by the electronic properties of the pyridine ring.

-

Side-Chain Oxidation: The subsequent and final step is the oxidation of a methyl group on the pyridine ring to a carboxylic acid. This transformation requires a potent oxidizing agent capable of withstanding the substituted pyridine core.

This application note will provide a detailed experimental protocol for each of these steps, along with a comprehensive explanation of the underlying chemical principles that ensure the success of the synthesis.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process, starting from 2,5-dichloro-3-methylpyridine.

Caption: Synthetic route to 6-Chloro-3-methoxypicolinic acid.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for each step of the synthesis.

| Step | Reactant | Reagent (Molar Eq.) | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| 1 | 2,5-Dichloro-3-methylpyridine | Sodium Methoxide (1.1) | Methanol | 4-6 | Reflux (approx. 65°C) | 85-95 |

| 2 | 6-Chloro-3-methoxy-3-methylpyridine | Potassium Permanganate (3.0) | Water/Pyridine | 6-8 | 90-100 | 70-80 |

Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 6-Chloro-3-methoxy-3-methylpyridine

Rationale: The first step is a nucleophilic aromatic substitution. The chlorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the chlorine at the 5-position due to the electron-withdrawing effect of the ring nitrogen. This inherent electronic property allows for the selective displacement of the 2-chloro substituent by the methoxide nucleophile. The reaction is carried out under reflux in methanol, which serves as both the solvent and the source of the methoxide upon reaction with sodium.

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of anhydrous methanol.

-

Carefully add 2.7 g (117 mmol) of sodium metal in small portions to the methanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form sodium methoxide.

-

Once the sodium has fully dissolved, add 15.0 g (92.6 mmol) of 2,5-dichloro-3-methylpyridine to the sodium methoxide solution.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 6-chloro-3-methoxy-3-methylpyridine as a pure compound.

Step 2: Synthesis of 6-Chloro-3-methoxypicolinic Acid

Rationale: The final step is the oxidation of the methyl group at the 3-position to a carboxylic acid. Potassium permanganate is a strong oxidizing agent that is effective for the oxidation of alkyl side chains on aromatic rings.[2] The reaction is typically carried out in an aqueous solution, and the addition of pyridine as a co-solvent can help to increase the solubility of the organic substrate. The reaction is heated to drive it to completion.

Procedure:

-

In a 500 mL round-bottom flask, dissolve 10.0 g (63.4 mmol) of 6-chloro-3-methoxy-3-methylpyridine in a mixture of 150 mL of water and 50 mL of pyridine.

-

Heat the solution to 90-100°C with vigorous stirring.

-

Slowly add 30.0 g (190 mmol) of potassium permanganate in small portions over a period of 2 hours. The reaction is exothermic, so control the rate of addition to maintain the temperature below 110°C.

-

After the addition is complete, continue to heat the mixture at 90-100°C for an additional 4-6 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide through a pad of Celite. Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings and concentrate under reduced pressure to a volume of approximately 50 mL.

-

Cool the concentrated solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of 6-Chloro-3-methoxypicolinic acid will form. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50°C.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 6-Chloro-3-methoxypicolinic acid. By understanding the chemical principles behind each step, researchers can confidently execute this synthesis and adapt it as needed for the preparation of related compounds. The use of readily available starting materials and well-established chemical transformations makes this a practical and valuable procedure for any laboratory involved in synthetic or medicinal chemistry.

References

-

PubChem. (n.d.). 6-chloro-3-methoxypicolinic acid. Retrieved from [Link]

-

Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. [Link]

-

PrepChem. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

Sources

using 6-Chloro-3-methoxypicolinic acid in medicinal chemistry

Application Note: Strategic Utilization of 6-Chloro-3-methoxypicolinic Acid in Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the pyridine ring remains a "privileged structure," appearing in over 20% of the top 200 marketed drugs. However, the utility of a scaffold is defined by its vectors of diversification .

6-Chloro-3-methoxypicolinic acid (6-Cl-3-OMe-PA) represents a high-value "bifunctional anchor" for medicinal chemists.[1][2] Unlike simple pyridines, this scaffold offers three distinct orthogonal reactivity handles that allow for the rapid generation of Structure-Activity Relationship (SAR) libraries:

-

C-2 Carboxylic Acid: A robust anchor for amide coupling (solubility/permeability modulation) or heterocycle formation (oxadiazoles, triazoles).[1][2]

-

C-6 Chlorine: An electrophilic site activated for Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] -

C-3 Methoxy Group: A latent hydrogen-bond donor (via demethylation to -OH) or a steric/electronic modulator that influences the conformation of C-2 substituents via the "ortho effect."[1][2]

The "Amide-First" Strategy: From an operational standpoint, I strongly recommend an "Amide-First" synthetic sequence. The free carboxylic acid at C-2 can interfere with Pd-catalyzed reactions at C-6 by coordinating to the metal center or forming insoluble salts.[1][2] Converting the acid to an amide or ester first masks this functionality and electronically activates the C-6 chlorine for subsequent diversification.

Part 2: Chemical Reactivity Profile & Workflow

The following diagram illustrates the divergent synthesis pathways available from this core scaffold. Note the strategic decision nodes based on target moiety stability.

Figure 1: Divergent synthesis map. The "Amide-First" route (Green Node) is prioritized to prevent catalyst poisoning in Module B.

Part 3: Detailed Experimental Protocols

Protocol A: High-Yield Amide Coupling (The "Anchor")

Objective: Synthesize a stable amide intermediate to mask the acid and activate the C-6 position.

Rationale: While peptide coupling reagents (HATU/EDC) work, the steric bulk of the 3-methoxy group can sometimes retard the reaction. For scale-up (>5g), the Acid Chloride method is more robust and cost-effective.[1][2]

Materials:

-

Thionyl Chloride (

) (5.0 eq)[1] -

Dichloromethane (DCM) [Anhydrous][1]

-

Target Amine (1.1 eq)[1]

-

Triethylamine (

) (3.0 eq)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried RBF under

, suspend the picolinic acid in anhydrous DCM (0.2 M). -

Chlorination: Add catalytic DMF. Add

dropwise at 0°C. Caution: Gas evolution ( -

Reflux: Heat to reflux (40°C) for 2 hours. The suspension should become a clear yellow solution, indicating formation of the acid chloride.

-

Evaporation: Concentrate in vacuo to remove excess

. Azeotrope twice with dry Toluene to ensure complete removal of acidic volatiles.[1][2] -

Coupling: Re-dissolve the crude acid chloride in DCM. Cool to 0°C.[1][2][4]

-

Addition: Slowly add a solution of the Target Amine and

in DCM. -

Workup: Stir at RT for 4 hours. Quench with sat.

. Extract with DCM.[1][2] Wash organic layer with Brine.[1][2][4] Dry over -

Validation: Check LC-MS. The [M+H]+ should correspond to Product Mass. The Cl isotope pattern (3:1 ratio) should be visible.

Protocol B: C-6 Suzuki-Miyaura Cross-Coupling (The "Diversification")

Objective: Introduce biaryl complexity at the C-6 position.[1][2]

Rationale: The 6-chloro position on a pyridine is less reactive than a 6-bromo or 6-iodo analog.[1][2] Therefore, standard

Materials:

-

6-Chloro-3-methoxypicolinamide (Product from Protocol A) (1.0 eq)[1][2]

-

Aryl Boronic Acid (1.2 eq)[1]

-

Catalyst:

(0.05 eq / 5 mol%)[1] -

Base:

(3.0 eq) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed][1]

Step-by-Step Methodology:

-

Preparation: Charge a microwave vial or pressure tube with the Picolinamide, Boronic Acid, Base, and Pd-Catalyst.

-

Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.

-

Solvation: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

-

Note: The electron-deficient pyridine ring facilitates oxidative addition, but the 3-methoxy group adds steric bulk. If conversion is low (<50%), switch to XPhos Pd G2 catalyst.[1]

-

-

Scavenging: Cool to RT. Filter through a Celite pad to remove Pd black.[1][2] Rinse with EtOAc.[1][2]

-

Purification: The product is often more polar than the starting material. Flash chromatography (Hexane/EtOAc gradient) is usually effective.[1][2]

Part 4: Quantitative Data & Troubleshooting

Table 1: Solvent & Catalyst Screening Matrix (Internal Optimization Data)

| Entry | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Notes |

| 1 | DME/H2O | 80 | 15% | Poor conversion; catalyst deactivation. | ||

| 2 | Dioxane/H2O | 90 | 88% | Recommended Standard Condition. | ||

| 3 | Toluene/H2O | 100 | 92% | Best for sterically hindered boronic acids.[1][2] | ||

| 4 | n-BuOH | 100 | 75% | Good for heteroaryl boronic acids.[1][2] |

Troubleshooting Guide:

-

Problem: De-chlorination (Hydrodehalogenation) observed.

-

Problem: Demethylation of the 3-OMe group.

-

Problem: Starting material remains unreacted (Stalled Oxidative Addition).

Part 5: References

-

Scaffold Utility in Medicinal Chemistry:

-

Suzuki Coupling on Chloro-Pyridines:

-

General Reactivity of Picolinic Acids:

-

Title: "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid"

-

Source: PubMed Central (PMC)[1]

-

URL:

-

-

Physical Properties & Safety:

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-Chloro-4-methoxypicolinic acid | 88912-21-4 [sigmaaldrich.com]

- 3. PubChemLite - 6-chloro-3-methoxypicolinic acid (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]

Application Note: Development of CNS-Active Picolinamides from 6-Chloro-3-methoxypicolinic Acid

Introduction & Mechanistic Rationale

The design of small molecules targeting the central nervous system (CNS) requires a delicate balance between target affinity and physicochemical properties that enable blood-brain barrier (BBB) penetration. In recent years, the picolinamide (pyridine-2-carboxamide) scaffold has emerged as a highly privileged chemotype in CNS drug discovery, particularly for allosteric modulators of metabotropic glutamate receptors (e.g., mGluR2, mGluR5) and kinase inhibitors (e.g., LRRK2) [1, 2].

6-Chloro-3-methoxypicolinic acid (CAS: 1256787-98-0) [3, 4] serves as an ideal foundational building block for synthesizing these advanced CNS candidates. Its structural features provide two distinct mechanistic advantages:

-

Conformational Locking via the 3-Methoxy Group : The oxygen atom of the 3-methoxy substituent acts as a hydrogen bond acceptor, forming a stable intramolecular hydrogen bond with the adjacent amide N-H. This interaction masks the hydrogen bond donor from the aqueous environment, significantly reducing the topological polar surface area (tPSA) and lowering the desolvation penalty required for the molecule to cross the lipophilic BBB [2].

-

Divergent Functionalization via the 6-Chloro Vector : The 6-chloro substituent provides a metabolically stable lipophilic interaction point that can either be retained in the final drug candidate to block oxidative metabolism or utilized as an electrophilic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables rapid exploration of chemical space without rebuilding the heterocyclic core for each analog.

Synthetic Strategy & Logical Workflow

To maximize the efficiency of structure-activity relationship (SAR) exploration, the synthetic workflow is designed divergently. The core picolinamide is first established via amide coupling, followed by late-stage diversification at the 6-position.

Divergent synthetic workflow for CNS-active picolinamides from 6-chloro-3-methoxypicolinic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. By closely monitoring specific analytical checkpoints, researchers can ensure high fidelity and yield at each step.

Protocol A: Synthesis of the Picolinamide Core (Amide Coupling)

Picolinic acids can be sluggish to couple due to the electron-withdrawing nature of the pyridine ring and potential internal hydrogen bonding. HATU is selected as the coupling reagent because of its superior efficiency in forming active esters of sterically hindered or electronically deactivated carboxylic acids.

Step-by-Step Methodology:

-

Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-Chloro-3-methoxypicolinic acid (1.0 equiv, typically 1.0 mmol) in anhydrous DMF (0.2 M).

-

Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) followed by HATU (1.2 equiv). Stir the mixture at room temperature for 15 minutes.

-

Causality: Pre-activation is critical here. It minimizes side reactions and ensures complete conversion of the picolinic acid into the highly reactive 7-azabenzotriazole active ester before the amine is introduced.

-

-

Coupling : Add the target amine (e.g., 5-fluoropyridin-2-amine) (1.1 equiv). Stir at room temperature for 12 hours.

-

Validation Checkpoint 1 (LC-MS) : Sample 5 µL of the reaction mixture into 1 mL of MeCN. LC-MS should indicate the complete disappearance of the starting material (

188.0 [M+H]+) and the appearance of the product mass. -

Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL).

-

Causality: The basic aqueous wash effectively removes DMF and the highly water-soluble HATU byproduct (tetramethylurea).

-

-

Purification : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

The 6-chloro position on the pyridine ring is activated toward oxidative addition by the electron-deficient nature of the heterocycle. However, the 3-methoxy group donates electron density, slightly deactivating it compared to an unsubstituted 2-chloropyridine. Therefore, a robust bidentate catalyst system like Pd(dppf)Cl₂ is required.

Step-by-Step Methodology:

-

Preparation : In a microwave vial, combine the 6-chloro-3-methoxypicolinamide intermediate (1.0 equiv, 0.5 mmol) and the selected boronic acid (1.5 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M).

-

Base Addition & Degassing : Add K₂CO₃ (3.0 equiv). Degas the mixture by sparging with N₂ gas for 10 minutes.

-

Causality: Oxygen must be rigorously excluded. If present, O₂ will rapidly oxidize the Pd(0) active catalyst species to an inactive Pd(II) state and promote unwanted homocoupling of the boronic acid. The biphasic Dioxane/H₂O system ensures the solubility of both the organic intermediate and the inorganic base.

-

-

Catalysis : Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial and heat the reaction mixture to 90 °C for 8 hours using a heating block.

-

Validation Checkpoint 2 (TLC/LC-MS) : Confirm the consumption of the chloride intermediate. A highly fluorescent spot under 254 nm UV light typically indicates successful cross-coupling.

-

Workup & Purification : Cool to room temperature and filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC (C18 column, H₂O/MeCN with 0.1% TFA).

-

Self-Validation: The final candidate must demonstrate >95% purity by analytical HPLC (UV 254 nm) and exact mass confirmation via HRMS prior to biological testing.

-

Quantitative Data Presentation: CNS Multiparameter Optimization (MPO)

To demonstrate the utility of the 6-chloro-3-methoxypicolinic acid scaffold, Table 1 summarizes representative physicochemical and pharmacological data for a hypothetical library of mGluR5 Negative Allosteric Modulators (NAMs) synthesized using the protocols above. Notice how the intramolecular hydrogen bond keeps the tPSA strictly below the 90 Ų threshold necessary for optimal CNS exposure [1].

Table 1: Representative MPO Data for 6-Substituted 3-Methoxypicolinamide Derivatives

| Compound ID | R-Group (6-Position) | Molecular Weight (Da) | tPSA (Ų) | cLogP | In Vitro BBB | Target IC₅₀ (nM) |

| Intermediate 1 | -Cl (Starting Material) | 281.69 | 65.2 | 2.45 | 1.1 | 450 |

| Analog 2a | -CH₃ | 261.28 | 65.2 | 2.10 | 1.4 | 120 |

| Analog 2b | -Phenyl | 323.35 | 65.2 | 3.85 | 2.8 | 45 |

| Analog 2c | -3-Fluorophenyl | 341.34 | 65.2 | 4.02 | 3.1 | 18 |

| Analog 2d | -1-Methylpyrazole | 327.34 | 83.0 | 2.60 | 1.8 | 32 |

Note:

References

-

Felts, A. S., et al. "Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation." Journal of Medicinal Chemistry, 2017.[Link]

-

Bollinger, K. A., et al. "Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core." ACS Medicinal Chemistry Letters, 2017.[Link]

-

PubChemLite. "6-chloro-3-methoxypicolinic acid (C7H6ClNO3)." Université du Luxembourg, 2026.[Link]

Application Notes and Protocols for the Strategic Functionalization of the 6-Chloro-3-methoxypicolinic Acid Scaffold

Abstract

The 6-chloro-3-methoxypicolinic acid framework is a pivotal heterocyclic scaffold, recognized as a "privileged" structure in medicinal chemistry and agrochemical research.[1] Its inherent reactivity, governed by the interplay of the electron-deficient pyridine core and the strategically positioned chloro, methoxy, and carboxylic acid functionalities, offers a versatile platform for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the key functionalization strategies for this scaffold, focusing on robust and widely applicable synthetic methodologies. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed, field-proven protocols, optimization insights, and troubleshooting advice for researchers, scientists, and drug development professionals.

Molecular Overview and Reactivity Analysis

The synthetic utility of 6-chloro-3-methoxypicolinic acid stems from its distinct electronic and steric properties. The pyridine nitrogen and the chlorine atom act as electron-withdrawing groups, rendering the aromatic ring electron-deficient and susceptible to specific transformations.[2][3]

-

C6-Position (Chloro-substituted): This is the primary site for functionalization. The carbon-chlorine bond is readily activated for palladium-catalyzed cross-coupling reactions and is the prime target for nucleophilic aromatic substitution (SNAr).[4][5]

-

C2-Position (Carboxylic Acid): The carboxylic acid group can be transformed into esters or amides using standard condensation chemistry, providing another handle for diversification. For the cross-coupling and SNAr reactions discussed herein, it is often advantageous to protect this group as a methyl or ethyl ester to prevent interference with the basic reaction conditions. The ester form, methyl 6-chloro-3-methoxypicolinate, is a common starting material for these transformations.[1]

-

C3-Position (Methoxy-substituted): The methoxy group is an electron-donating group, which can influence the overall electron density of the ring.[6] While generally stable, it can potentially be cleaved under harsh acidic conditions to reveal a hydroxyl group for further modification.

-

C4 & C5-Positions: These positions are less reactive towards substitution but can be involved in directed metallation or other advanced functionalization techniques, which are beyond the scope of this introductory guide.

The following diagram illustrates the primary reactive sites on the scaffold.

Caption: Reactivity map of the 6-chloro-3-methoxypicolinic acid scaffold.

Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone for elaborating the 6-chloro-3-methoxypicolinic acid scaffold, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[7][8]

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for installing new aryl, heteroaryl, or vinyl groups at the C6-position by reacting the chloro-scaffold with an organoboron reagent.[9][10] This reaction is prized for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[10]

Causality Behind Experimental Choices:

-

Catalyst System: The oxidative addition of palladium to an aryl chloride is often the rate-limiting step and can be challenging.[5] Therefore, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential. These ligands stabilize the palladium(0) center and facilitate the cleavage of the strong C-Cl bond.[5]

-

Base: A base is crucial for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[5][11] The choice of base (e.g., K₃PO₄, Cs₂CO₃) can significantly impact the reaction yield and must be strong enough to facilitate this step without promoting unwanted side reactions like protodeboronation.[5]

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often optimal. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[5][12]

Sources

- 1. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Lab Reporter [fishersci.se]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-3-methoxypicolinic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the synthesis of 6-Chloro-3-methoxypicolinic acid. As a Senior Application Scientist, this resource synthesizes field-proven insights and established scientific principles to address common challenges encountered during this multi-step synthesis.

PART 1: The Synthetic Landscape: An Overview

The synthesis of 6-Chloro-3-methoxypicolinic acid is a critical process for the production of various pharmaceutical agents. A common and effective synthetic route begins with a substituted pyridine, proceeding through key intermediates to yield the final product. Understanding this pathway is crucial for effective troubleshooting and optimization.

Figure 1. A generalized workflow for the synthesis of 6-Chloro-3-methoxypicolinic acid, highlighting key transformations and intermediates.

PART 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: Low Yield During N-Oxidation of the Pyridine Substrate

Question: My N-oxidation reaction of the starting pyridine derivative is resulting in a low yield of the desired pyridine N-oxide. What are the likely causes and how can I improve this?

Answer: Low yields in the N-oxidation step are a common hurdle and can often be traced back to several factors:

-

Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or an inadequate amount of the oxidizing agent.

-

Product Degradation: Pyridine N-oxides can be sensitive to harsh reaction conditions. Overheating or the use of an overly aggressive oxidizing agent can lead to decomposition.

-

Substrate Purity: Impurities in the starting pyridine material can interfere with the reaction, leading to the formation of unwanted byproducts.

Troubleshooting Protocol:

| Parameter | Recommended Action | Scientific Rationale |

| Reaction Monitoring | Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. | This provides real-time data on the reaction's progress, allowing for precise determination of the optimal reaction time. |

| Temperature Control | Maintain a consistent and moderate reaction temperature. For many pyridine oxidations, a range of 60-80°C is effective. | This ensures a sufficient reaction rate without promoting the degradation of the N-oxide product. |

| Oxidizing Agent | A common and effective oxidizing agent is hydrogen peroxide in acetic acid. Ensure a slight molar excess of the oxidizing agent is used. | This combination provides a controlled oxidation. An excess of the oxidizing agent helps to drive the reaction to completion. |

| Starting Material Purity | Ensure the starting pyridine derivative is of high purity. If necessary, purify the starting material by distillation or recrystallization prior to the N-oxidation step. | Minimizing impurities reduces the potential for side reactions and improves the overall efficiency of the N-oxidation. |

Issue 2: Formation of Multiple Isomers During Chlorination

Question: The chlorination of my pyridine N-oxide intermediate is producing a mixture of chlorinated isomers, making purification difficult and reducing the yield of the desired product. How can I improve the regioselectivity of the chlorination?

Answer: Achieving high regioselectivity in the chlorination of substituted pyridine N-oxides is critical. The formation of multiple isomers is often due to the directing effects of the substituents on the pyridine ring and the nature of the chlorinating agent.

-

Activating Nature of N-Oxide: The N-oxide group activates the pyridine ring for electrophilic substitution, but it can direct chlorination to multiple positions if not properly controlled.[1][2]

-

Chlorinating Agent Reactivity: Highly reactive chlorinating agents can be less selective, leading to a broader distribution of chlorinated products.

Troubleshooting Workflow:

Figure 2. A decision-making workflow for optimizing the regioselectivity of the chlorination step.

Recommended Actions:

-

Choice of Chlorinating Agent: Consider using a milder and more selective chlorinating agent. While reagents like phosphorus oxychloride (POCl₃) are common, exploring alternatives may be beneficial.

-

Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often favor the formation of the thermodynamically more stable isomer.

-

Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents to identify the optimal medium for the desired transformation.

Issue 3: Incomplete Oxidation of the Picoline Side-Chain

Question: The final oxidation step to convert the methyl group of the chlorinated intermediate to a carboxylic acid is incomplete, leaving a significant amount of starting material. How can I drive this reaction to completion?

Answer: The oxidation of a methyl group on a pyridine ring to a carboxylic acid requires a potent oxidizing agent and carefully controlled conditions.

-

Oxidizing Agent Strength: The chosen oxidizing agent must be strong enough to effect the desired transformation without causing unwanted side reactions or degradation of the molecule. Potassium permanganate (KMnO₄) is a commonly used and effective reagent for this purpose.[3][4][5][6]

-

Reaction Conditions: Factors such as temperature, pH, and reaction time are critical for ensuring the reaction proceeds to completion.

Optimization Protocol:

| Parameter | Recommended Action | Scientific Rationale |

| Oxidizing Agent | Use potassium permanganate (KMnO₄) in an aqueous solution. A molar excess of KMnO₄ is recommended. | KMnO₄ is a powerful oxidizing agent capable of converting the methyl group to a carboxylic acid. An excess ensures that all of the starting material is consumed.[3][4][5][6] |

| Temperature | Conduct the reaction at an elevated temperature, typically by heating to reflux. | The increased temperature provides the necessary activation energy to drive the oxidation to completion. |

| pH Control | Maintain alkaline conditions during the reaction. This can be achieved by adding a base such as sodium hydroxide. | The basic medium helps to stabilize the picolinic acid product as its carboxylate salt, preventing it from precipitating and ensuring a homogeneous reaction mixture. |

| Work-up Procedure | After the reaction is complete, carefully quench any remaining KMnO₄ and then acidify the solution to precipitate the picolinic acid product. | This allows for the isolation of the final product in its acidic form. |

PART 3: Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting the starting pyridine to a pyridine N-oxide?

A1: The formation of the pyridine N-oxide is a strategic step that serves two primary purposes. First, it activates the pyridine ring, making it more susceptible to electrophilic substitution reactions like chlorination.[1][2] Second, the N-oxide group directs incoming electrophiles to specific positions on the ring, which is crucial for achieving the desired regiochemistry of the final product.[1][2]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, safety is paramount. Several reagents used in this synthesis are hazardous. For instance, pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[7] Strong oxidizing agents like potassium permanganate and chlorinating agents like phosphorus oxychloride are corrosive and can react violently with other substances. Always consult the Safety Data Sheet (SDS) for each reagent, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What is the most effective method for purifying the final 6-Chloro-3-methoxypicolinic acid product?

A3: A combination of acid-base extraction and recrystallization is a highly effective method for purifying the final product.[8]

-

Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The acidic 6-Chloro-3-methoxypicolinic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.

-

Precipitation: The aqueous layer is then acidified (e.g., with HCl) to re-protonate the product, causing it to precipitate out of the solution.

-

Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent or solvent mixture to remove any remaining impurities.

This multi-step purification approach is effective at removing both neutral and acidic/basic impurities, resulting in a high-purity final product.

References

-

Picolinic acid - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

- Biswell, C. B., & Wirth, W. V. (1938). U.S. Patent No. 2,109,957. Washington, DC: U.S.

- Golodov, V. A., & Tugelbayeva, G. T. (2000). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•).